4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide, with the CAS number 1251616-06-4, is a compound that combines a quinoline moiety with a furan derivative. Its molecular formula is , and it has a molecular weight of approximately 351.3990 g/mol. This compound is classified as an organic molecule primarily due to its complex structure consisting of multiple functional groups including amides, heterocycles, and aromatic systems .
The synthesis of 4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves several chemical reactions that integrate the quinoline and furan components. The general synthetic pathway may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or found in specialized literature, which may vary based on the specific reagents used.
The molecular structure of 4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide can be represented using various structural notations:
O=C(Nc1cccc2c1nccc2)CCCNC(=O)c1cc(oc1C)CThis notation indicates the connectivity of atoms within the molecule, highlighting the presence of:
The structural complexity suggests potential for various interactions due to the presence of polar functional groups and aromatic systems.
4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide may participate in several chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound's structure for further applications or studies.
Potential mechanisms could involve:
Further studies would be necessary to elucidate specific pathways and targets involved.
The physical properties of 4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide include:
Chemical properties relevant to this compound include:
Relevant data regarding melting points or boiling points are not explicitly available but would be essential for practical applications.
4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide has potential applications in various scientific fields:
Further research is necessary to fully explore these applications and validate their efficacy in practical scenarios.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: